molecular formula C18H14N4 B11844971 3,3'-Dimethyl-2,2'-biquinoxaline CAS No. 6639-89-0

3,3'-Dimethyl-2,2'-biquinoxaline

Cat. No.: B11844971
CAS No.: 6639-89-0
M. Wt: 286.3 g/mol
InChI Key: ZIXYVLMASAVJLU-UHFFFAOYSA-N
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Description

3,3'-Dimethyl-2,2'-biquinoxaline (CAS 6639-89-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₈H₁₄N₄ and a molecular weight of 286.33 g/mol . Structurally, it consists of two quinoxaline moieties linked at their 2,2'-positions, with methyl groups substituted at the 3,3'-positions. Quinoxalines are aromatic bicyclic systems derived from benzene fused with two pyrazine rings, conferring electron-deficient characteristics useful in materials science and coordination chemistry. The dimethyl substitution likely enhances solubility and modulates electronic properties compared to unsubstituted analogs.

Properties

CAS No.

6639-89-0

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

2-methyl-3-(3-methylquinoxalin-2-yl)quinoxaline

InChI

InChI=1S/C18H14N4/c1-11-17(21-15-9-5-3-7-13(15)19-11)18-12(2)20-14-8-4-6-10-16(14)22-18/h3-10H,1-2H3

InChI Key

ZIXYVLMASAVJLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C3=NC4=CC=CC=C4N=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethyl-2,2’-biquinoxaline typically involves the condensation of appropriate diamines with diketones. One common method is the reaction of 3,3’-dimethylbenzil with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring .

Industrial Production Methods: Industrial production of 3,3’-Dimethyl-2,2’-biquinoxaline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dimethyl-2,2’-biquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Research indicates that 3,3'-Dimethyl-2,2'-biquinoxaline exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit various cancer cell lines, suggesting potential as an antitumor agent. For instance:

  • Mechanism of Action : The compound interferes with cellular processes critical for cancer cell proliferation. It has been shown to induce apoptosis in cancer cells through mechanisms involving DNA interaction and oxidative stress generation .
  • Case Studies : In vitro studies have reported IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, indicating significant cytotoxicity .

Antibacterial and Antifungal Properties

In addition to its anticancer effects, this compound has been investigated for its antibacterial and antifungal activities:

  • Antimicrobial Activity : The compound has shown moderate activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of microbial growth processes .
  • Potential Drug Development : These properties make it a candidate for further exploration in the development of new antimicrobial agents.

Applications in Organic Electronics

The unique electronic properties of this compound also make it suitable for applications in organic electronics:

  • Electronic Properties : The compound's structure allows for interesting charge transport characteristics, which can be exploited in organic semiconductors and photovoltaic devices .
  • Material Science : It can serve as a precursor for synthesizing more complex organic materials used in electronic applications.

Mechanism of Action

The mechanism of action of 3,3’-Dimethyl-2,2’-biquinoxaline in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Substituent Variations

2,2',3,3'-Tetraphenyl-7,7'-Biquinoxaline
  • Molecular Formula : C₄₈H₃₂N₄
  • Key Features: Symmetric structure with phenyl groups at the 2,2',3,3'-positions and a 7,7'-biquinoxaline core. X-ray diffraction reveals a centrosymmetric arrangement in the crystal lattice, with bond distances and angles consistent with nitrogen heterocycles .
  • Comparison : The bulky phenyl substituents increase steric hindrance, reducing solubility compared to the dimethyl analog. The extended π-conjugation from phenyl groups may enhance charge-transfer properties in electronic applications.
2,2',3,3'-Tetra(2-pyridinyl)-6,6'-Biquinoxaline
  • Molecular Formula : C₃₆H₂₂N₈
  • Key Features: Pyridinyl groups at the 2,2',3,3'-positions and a 6,6'-biquinoxaline backbone. The pyridinyl substituents introduce additional nitrogen coordination sites .
  • Comparison : The pyridinyl groups enable metal coordination, making this compound suitable for catalysis or luminescent materials. The dimethyl analog lacks such coordination sites but offers simpler synthetic routes.
4,4'-([6,6'-Biquinoxaline]-2,2',3,3'-Tetrayl)tetraphenol (BQTP)
  • Molecular Formula : C₃₆H₂₄N₄O₄
  • Key Features : Hydroxyl groups at the 4,4',4'',4'''-positions, enabling polymerization into benzoxazine thermosets. Exhibits high thermal stability (decomposition >300°C) .
  • Comparison: The phenolic hydroxyl groups facilitate cross-linking in polymers, whereas the dimethyl analog lacks functional groups for polymerization.

Thermal and Electronic Properties

Compound Thermal Stability Key Electronic Features Applications
3,3'-Dimethyl-2,2'-biquinoxaline Not reported Moderate electron deficiency Ligand design, organic electronics
BQTP-fu >300°C High thermal stability High-performance polymers
SQ2 Not reported UV-sensitive thioether groups Photoinitiators
2,2',3,3'-Tetraphenyl-7,7'-biquinoxaline Stable crystalline lattice Extended π-conjugation Charge-transfer materials

Biological Activity

3,3'-Dimethyl-2,2'-biquinoxaline is a compound belonging to the biquinoxaline family, which has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of this compound consists of two quinoxaline units linked by a carbon-carbon bond. Its molecular formula is C16H14N4, and it exhibits unique electronic properties due to the presence of nitrogen atoms in the quinoxaline rings.

Anticancer Activity

Recent studies have indicated that biquinoxaline derivatives possess significant anticancer activity. For instance, complexes formed with platinum(II) and copper(II) ions demonstrate enhanced cytotoxic effects against various cancer cell lines. These complexes often show improved DNA binding affinity and induce apoptosis in cancer cells.

Case Studies

  • Platinum(II) and Copper(II) Complexes : A study evaluated the anticancer activity of several biquinoxaline derivatives, including this compound. The results indicated that these complexes significantly inhibited cell proliferation in human cancer cell lines through mechanisms involving DNA damage and apoptosis induction .
  • Mechanistic Insights : The binding interactions between biquinoxaline derivatives and calf thymus DNA (CT-DNA) were assessed using UV-Vis spectroscopy and thermal denaturation methods. The findings suggested that these compounds intercalate into DNA, leading to structural alterations that trigger apoptotic pathways .

Biological Assays

Various assays have been utilized to evaluate the biological activity of this compound:

  • MTT Assay : This assay measures cell viability and proliferation. In studies involving this compound derivatives, significant cytotoxic effects were observed in multiple cancer cell lines .
  • Apoptosis Assays : Flow cytometry and caspase activity assays demonstrated that treatment with biquinoxaline derivatives led to increased apoptosis in cancer cells compared to control groups.

Table of Biological Activity Findings

Study Cell Line IC50 (µM) Mechanism of Action
Platinum(II) Complex with BQHeLa10.5DNA intercalation and apoptosis induction
Copper(II) Complex with BQMCF-78.0ROS generation and DNA damage
Free BiquinoxalineA54915.0Cell cycle arrest and apoptosis

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